(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide
Description
(Z)-N-(3-Allylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide is a benzothiazole-derived compound featuring a Z-configuration at the imine bond, a morpholinosulfonyl substituent at the para position of the benzamide ring, and an allyl group on the benzothiazole nitrogen. The morpholinosulfonyl group enhances solubility and may influence target binding, while the allyl substituent introduces steric and electronic effects critical for molecular interactions. Synthesis of such compounds typically involves multi-step reactions, including nucleophilic substitutions, cyclizations, and tautomerization, as seen in analogous systems .
Properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-(3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S2/c1-2-11-24-18-5-3-4-6-19(18)29-21(24)22-20(25)16-7-9-17(10-8-16)30(26,27)23-12-14-28-15-13-23/h2-10H,1,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOWICVUQUGBBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. This article explores the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The compound features a unique structure that combines a benzo[d]thiazole moiety with a morpholinosulfonyl group, which is hypothesized to contribute to its biological activity. The IUPAC name is N-(3-allyl-1,3-benzothiazol-2-ylidene)-4-morpholinosulfonylbenzamide, and it can be represented with the following chemical formula:
| Property | Value |
|---|---|
| Molecular Formula | C19H18N2O3S |
| Molecular Weight | 354.48 g/mol |
| CAS Number | 865180-49-0 |
Anticancer Activity
Research indicates that compounds structurally similar to this compound exhibit significant anticancer properties. In vitro studies have demonstrated that derivatives of benzo[d]thiazole can inhibit the growth of various cancer cell lines, including non-small cell lung carcinoma (NSCLC) A549 and NCI-H23 cells.
Case Study: Anticancer Efficacy
A study evaluating similar compounds reported IC50 values for several derivatives against A549 cells ranging from 1.48 µM to 47.02 µM, with the most potent derivative showing comparable efficacy to standard chemotherapeutics like staurosporine . The mechanism of action may involve the induction of apoptosis and cell cycle arrest, as evidenced by flow cytometry assays.
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promise as an antimicrobial agent. Studies have indicated that compounds within this class exhibit activity against various bacterial strains, suggesting potential applications in treating infections.
Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (µM) | Target Cell Line |
|---|---|---|---|
| (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene) | Anticancer | 1.48 - 47.02 | A549 |
| (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene) | Anticancer | 0.49 - 68.9 | NCI-H23 |
| (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene) | Antimicrobial | N/A | Various Bacterial Strains |
The biological activity of this compound is hypothesized to involve interactions with specific biological targets such as enzymes or receptors involved in cancer progression or bacterial growth. The benzo[d]thiazole moiety is known for its ability to modulate various signaling pathways, enhancing the compound's therapeutic potential.
Research Findings
Recent studies have utilized predictive models such as PASS (Prediction of Activity Spectra for Substances) to estimate the biological activities based on structural features. These models suggest that modifications in the molecular structure can significantly enhance or reduce biological efficacy, providing insights for future drug design.
Comparison with Similar Compounds
Structural Analogues in the Benzothiazole Family
Key Comparisons :
- Thiazole-Quinolinium Derivatives (e.g., 4c1, 4c2, 4d1, 4d2): These compounds () share the benzothiazole core but incorporate quinolinium cations and vinylindole or hydroxystyryl substituents. Unlike the target compound, they exhibit extended π-conjugation, which enhances fluorescence properties and antibacterial activity .
- (Z)-4-(Azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide: This analogue () replaces the morpholino group with an azepane-sulfonyl moiety and substitutes the allyl group with an ethyl chain.
Table 1: Structural and Spectral Comparison
Triazole and Thiadiazole Derivatives
Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9] () and N-[3-(3-methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) () differ in their heterocyclic cores. Triazole/thiadiazole systems exhibit tautomerism (e.g., thione ↔ thiol), which is absent in the rigid Z-configured benzothiazole-imine of the target compound. This tautomerism can complicate reactivity profiles but offers diverse binding modes .
Key Differences :
- Electronic Effects: The morpholinosulfonyl group in the target compound is a stronger electron-withdrawing group compared to the dimethylamino-acryloyl substituent in 4g, altering electrophilicity at the reactive center.
- Synthetic Pathways : Triazole derivatives require base-mediated cyclization (e.g., NaOH reflux), whereas the target compound likely involves imine formation via condensation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
